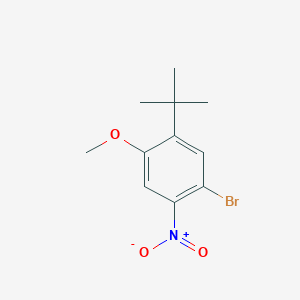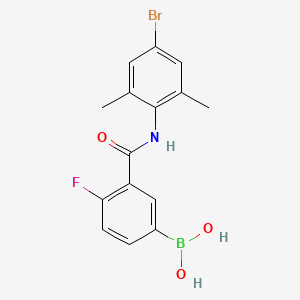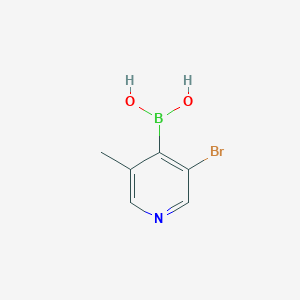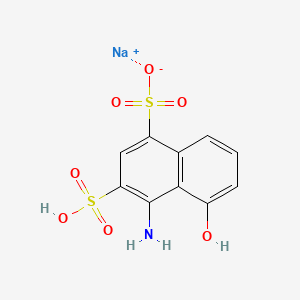
CaMKP Inhibitor
Overview
Description
The CaMKP Inhibitor is a compound that can inhibit CaMKP . It is an amino-naphthol sulfonic acid that acts as a competitive substrate inhibitor of POPX2 (Ca 2+ /CaMKP) and the POPX1 (nuclear isoform CaMKP-N). It exhibits little activity against PP2B/CaN and PP2C .
Synthesis Analysis
The synthesis of CaMKP inhibitors is a complex process. A study on the inhibitory role of Ca2+/Calmodulin Dependent Protein Kinase Phosphatase (CaMKP) in Pressure-Overloaded Mouse Heart provides insights into the modulation of CaMKP in physiological states .
Physical And Chemical Properties Analysis
The physical and chemical properties of the this compound include a molecular weight of 341.29 and a chemical formula of C10H8NNaO7S2 .
Scientific Research Applications
1. Role in CaMK Cascade Regulation
CaMKP inhibitors have a significant role in the regulation of the Ca(2+)/calmodulin-dependent protein kinase (CaMK) cascade. They inhibit CaMKP and its nuclear isoform CaMKP-N, which are unique Ser/Thr protein phosphatases that dephosphorylate multifunctional CaMKI, II, and IV. Evans Blue and Chicago Sky Blue 6B were found to be effective inhibitors, providing potential tools for studying these enzymes in vivo and in vitro (Sueyoshi et al., 2007).
2. Understanding Disease Pathogenesis
The negative regulation of multifunctional CaMKs by protein phosphatases, including CaMKP, has implications in various human diseases. This includes diseases caused by dysfunction, dysregulation, or aberrant expression of CaMKs. CaMKP inhibitors can help explore the physiological functions of CaMKP/CaMKP-N and serve as potential novel chemotherapies for these diseases (Ishida et al., 2008).
3. Potential Therapeutic Target in Neurodegenerative Diseases
CaMKP inhibitors are seen as potential therapeutic targets for diseases characterized by rapid neurodegeneration, like stroke or traumatic brain injury. Inhibitors that target the central nervous system could reduce neuronal loss in these conditions (Schumacher et al., 2002).
4. Exploration of Cellular Signaling Pathways
The development of selective inhibitors like STO-609 for CaM-KK, a kinase in the CaMK cascade, helps in exploring the physiological significance of the CaM-KK-mediated pathway in cells. Such inhibitors are important for evaluating cellular signaling pathways in vivo and in vitro (Tokumitsu et al., 2002).
5. Cancer Research and Treatment
CaMKP inhibitors have implications in cancer research and treatment. For instance, a study identified a new Ca(2+)/CaM antagonist with anti-proliferative activity against colorectal cancer cells, indicating potential therapeutic uses for CaM-related conditions (Shim et al., 2007).
Mechanism of Action
Target of Action
The primary target of the CaMKP Inhibitor is the Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) . CaMKII is a multifunctional enzyme and an important nodal signaling molecule in the cardiovascular system, playing a number of roles in Calcium signal transduction pathways that are essential to normal cardiac function .
Mode of Action
The this compound works by inhibiting the activity of CaMKII. This inhibition can lead to a decrease in spontaneous Calcium events and CaMKII phosphorylation of RyR2 . This suggests that the oxidized form of CaMKII (ox-CaMKII) is the main driver of arrhythmogenesis in certain models, with any other activation of CaMKII playing a minor role .
Biochemical Pathways
The this compound affects the cyclic adenosine monophosphate (cAMP) pathway. cAMP is a second messenger that has pleiotropic effects on various biological functions, including those in malignant cells . The downstream effectors of cAMP include cAMP-dependent protein kinase (PKA), exchange protein activated by cAMP (EPAC), and ion channels . cAMP can activate PKA or EPAC and promote cancer cell growth, but it can also inhibit cell proliferation and survival in a context- and cancer type-dependent manner .
Result of Action
The inhibition of CaMKP can have various molecular and cellular effects. For instance, in the context of diabetic cardiomyopathy, CaMKII inhibition has been shown to prevent cardiac dysfunction, including contractile dysfunction, heart failure with preserved ejection fraction, and arrhythmogenesis .
Action Environment
The action of the this compound can be influenced by various environmental factors. For example, the tumor microenvironment, which involves extracellular matrix, cancer-associated fibroblasts, tumor-infiltrating immune cells, and angiogenesis, plays a critical role in tumor progression . These cells can release cytokines and growth factors that either stimulate or inhibit cAMP production within the tumor microenvironment . This suggests that the efficacy and stability of the this compound could be influenced by these environmental factors.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The CaMKP Inhibitor interacts with various enzymes and proteins, particularly the Ser/Thr protein. It functions by inhibiting the activity of CaMKP, which is a type of Ser/Thr protein . The nature of these interactions involves the removal of oxidized protein (CaMK) from the system .
Cellular Effects
The this compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting CaMKP mediated phospho-CaMKI hydrolysis . This inhibition does not affect the levels of protein phosphoric acid 2C (PP2C) and calcineurin (CaN) .
Molecular Mechanism
At the molecular level, the this compound exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation and changes in gene expression . It acts as a competitive substrate inhibitor of POPX2 (Ca2+/CaMKP) and the POPX1 (nuclear isoform CaMKP-N), exhibiting little activity against PP2B/CaN and PP2C .
properties
IUPAC Name |
sodium;4-amino-5-hydroxy-3-sulfonaphthalene-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO7S2.Na/c11-10-8(20(16,17)18)4-7(19(13,14)15)5-2-1-3-6(12)9(5)10;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVLEOXYYWEEEW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)O)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8NNaO7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52789-62-5 | |
| Record name | Sodium hydrogen 4-amino-5-hydroxynaphthalene-1,3-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.878 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-thiophen-3-ylpyrrolidine-3-carboxylic acid](/img/structure/B1526319.png)


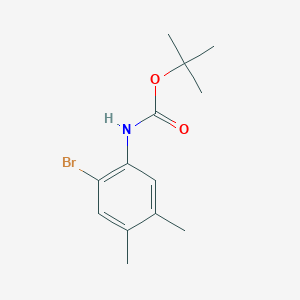
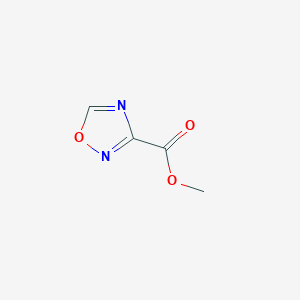
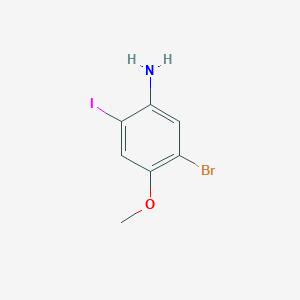

![5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1526330.png)
